molecular formula C18H20N4OS B2436732 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034561-11-8

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2436732
CAS RN: 2034561-11-8
M. Wt: 340.45
InChI Key: KQGKMMWJULAHSS-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Supramolecular Gelators and Non-Covalent Interactions

Research into N-(thiazol-2-yl)benzamide derivatives has shed light on their role as supramolecular gelators. The introduction of methyl functionality and the exploration of S⋯O interactions have been significant in understanding gelation behavior. Such studies have utilized crystal engineering approaches to elucidate the impact of these non-covalent interactions on gelation and non-gelation behaviors, revealing insights into the molecular assembly mechanisms in supramolecular chemistry (Yadav & Ballabh, 2020).

Heterocyclic Synthesis

The synthesis of thiophenylhydrazonoacetates has opened new avenues in heterocyclic synthesis, providing methodologies to generate a range of nitrogen-containing heterocycles. This work has implications for developing synthetic strategies that are fundamental to medicinal chemistry and materials science (Mohareb et al., 2004).

Coordination Complexes and Materials Science

Another area of application involves the synthesis of thiadiazolobenzamide derivatives and their coordination complexes with metals such as Ni and Pd. These complexes have been characterized and analyzed, contributing to the field of coordination chemistry and offering potential applications in materials science (Adhami et al., 2012).

Computational and Spectroscopic Studies

Computational and spectroscopic studies have also been conducted on related compounds to understand their structural and reactive properties. These studies provide valuable insights into the electronic structure and reactivity, contributing to the broader knowledge base necessary for designing new materials and molecules with specific properties (Odame et al., 2020).

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13(2)17(11-22-19-8-9-20-22)21-18(23)15-5-3-14(4-6-15)16-7-10-24-12-16/h3-10,12-13,17H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGKMMWJULAHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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